Ethyl 1,3-dioxo-1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazine-4-carboxylate
Beschreibung
Ethyl 1,3-dioxo-1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazine-4-carboxylate is a bicyclic heterocyclic compound featuring a fused pyrrolo-pyrazine scaffold with ester and diketone functional groups. Its structure combines a six-membered pyrazine ring fused with a five-membered pyrrole ring, stabilized by conjugated π-electrons. This compound is synthesized via asymmetric catalytic methods, such as palladium-catalyzed allylic alkylations (e.g., using Pd₂(dba)₃ and chiral ligands) or intramolecular aza-Friedel-Crafts reactions, achieving enantiomeric excess (ee) values up to 76% .
Eigenschaften
IUPAC Name |
ethyl 1,3-dioxo-4H-pyrrolo[1,2-a]pyrazine-4-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10N2O4/c1-2-16-10(15)7-9(14)11-8(13)6-4-3-5-12(6)7/h3-5,7H,2H2,1H3,(H,11,13,14) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IRUYOMRSJNPMCD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1C(=O)NC(=O)C2=CC=CN12 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
222.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of Ethyl 1,3-dioxo-1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazine-4-carboxylate typically involves the reaction of corresponding N-alkylpyrrole with hydrazine hydrate. This reaction proceeds under specific conditions to yield the desired compound in good yield.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions with optimized conditions to ensure high yield and purity. The process may also include purification steps to remove any impurities and by-products.
Analyse Chemischer Reaktionen
Types of Reactions: Ethyl 1,3-dioxo-1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazine-4-carboxylate can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Various nucleophiles and electrophiles can be used to achieve substitution reactions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield carboxylic acids, while reduction reactions may produce alcohols.
Wissenschaftliche Forschungsanwendungen
Ethyl 1,3-dioxo-1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazine-4-carboxylate has found applications in various fields of scientific research, including chemistry, biology, medicine, and industry. Its unique structure and biological activities make it a valuable compound for the development of pharmaceuticals, organic materials, and bioactive molecules.
Wirkmechanismus
Ethyl 1,3-dioxo-1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazine-4-carboxylate can be compared with other similar pyrrolopyrazine derivatives, such as Ethyl 2-amino-6,8-dimethyl-1,3-dioxo-1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazine-7-carboxylate. While both compounds share the pyrrolopyrazine scaffold, their differences in substitution patterns and functional groups contribute to their distinct chemical properties and biological activities.
Vergleich Mit ähnlichen Verbindungen
Table 1: Structural Comparison of Tetrahydropyrrolo[1,2-a]Pyrazine Derivatives
Key Observations :
Key Observations :
Table 3: Pharmacological Profiles of Related Compounds
Key Observations :
- Spirosuccinimide derivatives (e.g., AS-3201) exhibit nanomolar potency for aldose reductase, critical for diabetic complications .
- Carboxamide derivatives show broad-spectrum antimicrobial activity, likely due to hydrogen-bonding interactions with bacterial enzymes .
Physical and Chemical Properties
Table 4: Physicochemical Data
Biologische Aktivität
Ethyl 1,3-dioxo-1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazine-4-carboxylate (CAS No. 1567995-93-0) is a heterocyclic compound that has garnered attention due to its potential biological activities. This article focuses on its biological activity, including anticancer properties, mechanisms of action, and other relevant pharmacological effects.
- Molecular Formula : C10H10N2O4
- Molecular Weight : 222.2 g/mol
- Boiling Point : Approximately 423.9 °C (predicted)
- Density : 1.48 g/cm³ (predicted)
- pKa : 7.52 (predicted)
These properties indicate the compound's stability and potential solubility in biological systems, which are crucial for its bioactivity.
Anticancer Properties
Recent studies have explored the anticancer potential of various pyrazine derivatives, including those related to this compound. For instance:
- Mechanism of Action : Compounds with similar structures have been shown to induce apoptosis in cancer cells by activating caspases and modulating pathways involving p53 and NF-κB . Ethyl 1,3-dioxo-1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazine derivatives may exhibit similar mechanisms.
Case Study: Pyrazolo Derivatives
A study on pyrazolo[4,3-e][1,2,4]triazines demonstrated significant cytotoxicity against breast cancer cell lines (MCF-7 and MDA-MB-231) with IC50 values lower than that of cisplatin. The compounds promoted apoptosis via increased expression of pro-apoptotic factors like Bax and ROS generation .
Antiviral Activity
Research indicates that derivatives of pyrrolo[1,2-a]pyrazines can inhibit HIV replication by targeting integrase activity. For example, compounds structurally similar to ethyl 1,3-dioxo-1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazine have shown effectiveness in inhibiting viral replication in cell cultures .
Data Summary
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
